C188-9

Beschreibung

C-188-9 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

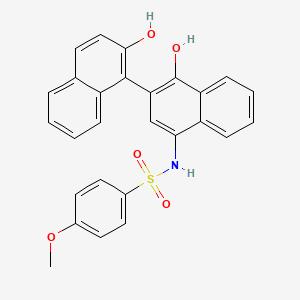

a STAT3 inhibitor with antineoplastic activity; structure in first source

Structure

2D Structure

Eigenschaften

IUPAC Name |

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21NO5S/c1-33-18-11-13-19(14-12-18)34(31,32)28-24-16-23(27(30)22-9-5-4-8-21(22)24)26-20-7-3-2-6-17(20)10-15-25(26)29/h2-16,28-30H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCJDYWGYVPBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432001-19-9 | |

| Record name | C-188-9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432001199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, N-(1',2-dihydroxy[1,2'-binaphthalen]-4'-yl)-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TTI-101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ3DLD11RQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

C188-9: A Technical Guide to its Mechanism as a STAT3 SH2 Domain Inhibitor

Abstract: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide array of human cancers, playing a pivotal role in tumor cell proliferation, survival, metastasis, and immune evasion.[1] Its significance as a central node in oncogenic signaling has validated it as a prime target for therapeutic intervention.[2][3] This technical guide provides an in-depth analysis of C188-9 (also known as TTI-101), a potent, orally bioavailable, small-molecule inhibitor of STAT3.[1][4] We will explore its core mechanism of action, present key quantitative data on its efficacy, detail relevant experimental protocols for its characterization, and visualize the complex biological pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.

The Canonical STAT3 Signaling Pathway

The STAT3 signaling cascade is a critical cellular pathway that transduces signals from cytokines and growth factors from the cell membrane to the nucleus.[5][6] The pathway is typically initiated by the binding of a ligand, such as Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF), to its corresponding cell surface receptor.[5][7] This binding event triggers the activation of receptor-associated Janus kinases (JAKs).[5][8]

Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for the STAT3 monomer.[5] Cytosolic STAT3 monomers are recruited to these sites and are subsequently phosphorylated by JAKs at a critical tyrosine residue, Tyr705.[7][9] This phosphorylation event is the canonical step for STAT3 activation, inducing a conformational change that allows two phosphorylated STAT3 monomers to form a stable homodimer through a reciprocal interaction between the SH2 domain of one monomer and the phosphotyrosine (pY705) of the other.[5][8] This activated STAT3 dimer then translocates into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1][6] These target genes are crucial for processes such as cell proliferation (e.g., c-Myc, Cyclin D1), survival and resistance to apoptosis (e.g., Bcl-xL, Survivin), and metastasis.[1][10][11]

This compound Core Mechanism of Action

This compound functions as a direct, non-covalent inhibitor of STAT3.[2] Its mechanism is centered on the Src homology 2 (SH2) domain, a structurally conserved module within the STAT3 protein that is essential for its activation and dimerization.[1][8][12]

The core mechanism proceeds as follows:

-

SH2 Domain Binding: this compound, a binaphthol-sulfonamide based compound, specifically targets and binds with high affinity to the phosphotyrosyl (pY) peptide binding site located within the STAT3 SH2 domain.[1][13][14] This binding action is competitive, meaning this compound physically occupies the site that would normally recognize and bind to phosphotyrosine residues on activated receptors.[8]

-

Inhibition of Phosphorylation and Dimerization: By occupying the SH2 domain's binding pocket, this compound prevents the recruitment of the STAT3 monomer to the activated receptor complex. This steric hindrance blocks the subsequent phosphorylation of STAT3 at the Tyr705 position by JAKs.[1] Without this critical phosphorylation event, STAT3 monomers are unable to form the necessary homodimers for activation.[15][16]

-

Blockade of Nuclear Translocation and Gene Expression: As dimerization is a prerequisite for nuclear import, the inhibition of this step effectively traps STAT3 in the cytoplasm.[1][5] This prevents STAT3 from reaching its target gene promoters in the nucleus, thereby blocking the transcription of genes that drive cancer progression.[1] Notably, this compound does not inhibit upstream kinases such as JAK or Src, highlighting its specificity for the STAT3 protein itself.[13]

Quantitative Efficacy of this compound

The potency of this compound has been quantified through various biochemical and cell-based assays. The data below summarizes its binding affinity for STAT3 and its inhibitory concentrations in different cancer models.

Table 1: Binding Affinity of this compound for STAT3

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Dissociation Constant (Kd) | 4.7 ± 0.4 nM | Microscale Thermophoresis | [4][13] |

| Inhibition Constant (Ki) | 136 nM | STAT3 SH2 Domain Binding Assay |[13][14] |

Table 2: In Vitro Potency (IC₅₀ / EC₅₀ Values) of this compound

| Assay Type | Cell Line / Condition | Value (µM) | Reference |

|---|---|---|---|

| pSTAT3 Inhibition (IC₅₀) | UM-SCC-17B (HNSCC) | 10.6 ± 0.7 | [2] |

| Other HNSCC Lines | 10.5 - 22.8 | [2] | |

| G-CSF-induced (AML Cell Lines) | 4.1 - 8.3 | ||

| G-CSF-induced (Primary AML Samples) | 8 - 18 | [14] | |

| Growth Inhibition (IC₅₀) | Anchorage-dependent (HNSCC) | 3.2 | [2] |

| Anchorage-independent (HNSCC) | 0.7 - 14.8 | [2] | |

| Anchorage-dependent (NSCLC) | 3.06 - 52.44 | [11] | |

| Anchorage-independent (NSCLC) | 0.86 - 11.66 | [11] | |

| Hepatoma (Huh7) | 11.27 | [14] | |

| Apoptosis Induction (EC₅₀) | AML Cell Lines | 8.4 - 43.6 | |

| Primary Pediatric AML (CD34⁺) | 0.8 - 25 |

| | Patient-derived AML Cells | 6 - 50 |[4][14] |

Downstream Effects on Gene Expression

By preventing STAT3's nuclear function, this compound significantly alters the expression of STAT3-regulated genes. In xenograft models of head and neck squamous cell carcinoma (HNSCC), this compound treatment led to the downregulation of numerous genes known to be upregulated by STAT3, including those involved in oncogenesis.[2][17] For instance, 63% of genes previously shown to be upregulated by STAT3 were downregulated by this compound treatment.[2][17] Furthermore, this compound has been shown to reduce the expression of the downstream target c-Myc, which is linked to cellular proliferation.[10] Interestingly, this compound also modulates genes regulated by STAT1, indicating a potent activity against both STAT3 and STAT1.[2][17] This dual activity may contribute to its overall anti-tumor effect.[2]

Detailed Experimental Protocols

The following protocols outline key experiments used to characterize the mechanism and efficacy of STAT3 inhibitors like this compound.

This method is used to quantify the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3 in cells following inhibitor treatment.[9][18]

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 0.1 to 30 µM) for a specified duration (e.g., 24 hours).[2][13] Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to preserve protein phosphorylation states.[9]

-

Protein Quantification: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a standard method like the Bradford or BCA protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19][20]

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19] Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.[21]

-

Secondary Antibody and Detection: Wash the membrane multiple times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21] Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. To normalize the data, strip the membrane and re-probe with a primary antibody for total STAT3, followed by an antibody for a loading control like β-actin or GAPDH.[20]

Co-IP is used to verify that an inhibitor disrupts the physical interaction between two STAT3 monomers.[15][16]

-

Cell Transfection: Transfect cells (e.g., HEK293T) with expression plasmids encoding two differently tagged STAT3 proteins (e.g., HA-STAT3 and FLAG-STAT3) to allow for differential detection.[15]

-

Treatment and Lysis: After 24 hours, treat the transfected cells with this compound or a vehicle control for a specified time. Lyse the cells using a non-denaturing Co-IP lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% Tween20) containing protease and phosphatase inhibitors to preserve protein-protein interactions.[22][23]

-

Lysate Pre-Clearing: Centrifuge the lysate to pellet debris. Pre-clear the supernatant by incubating with Protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.[16][23]

-

Immunoprecipitation: Collect the pre-cleared lysate. Add a primary antibody against one of the tags (e.g., anti-FLAG antibody) and incubate overnight at 4°C with gentle rotation. This will bind the FLAG-STAT3 and any associated proteins (i.e., HA-STAT3).[15]

-

Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.[16]

-

Washing: Pellet the beads by gentle centrifugation. Discard the supernatant and wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling. Analyze the eluted samples by Western blot using an antibody against the second tag (e.g., anti-HA antibody). A reduced HA-STAT3 signal in the this compound treated sample indicates inhibition of dimerization. Also, probe for FLAG-STAT3 to confirm equal pulldown.

References

- 1. Facebook [cancer.gov]

- 2. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 10. This compound reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SMALL-MOLECULE TARGETING OF SIGNAL TRANSDUCER AND ACTIVATOR OF TRANSCRIPTION (STAT) 3 TO TREAT NON-SMALL CELL LUNG CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small Molecule Inhibitor this compound Synergistically Enhances the Demethylated Activity of Low-Dose 5-Aza-2′-Deoxycytidine Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubcompare.ai [pubcompare.ai]

- 20. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 21. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. assaygenie.com [assaygenie.com]

The Cellular Target of C188-9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C188-9, also known as TTI-101, is a potent, orally bioavailable small molecule inhibitor that has demonstrated significant preclinical antitumor activity in a variety of cancer models, including head and neck squamous cell carcinoma (HNSCC), acute myeloid leukemia (AML), and pancreatic cancer.[1][2] This technical guide provides a comprehensive overview of the primary cellular target of this compound, its mechanism of action, and the key experimental data supporting its development. Detailed methodologies for the pivotal experiments are provided to facilitate replication and further investigation by the scientific community.

Primary Cellular Target: Signal Transducer and Activator of Transcription 3 (STAT3)

The primary cellular target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][3][4] STAT3 is a transcription factor that plays a critical role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[4][5] In many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth and survival, making it a compelling target for cancer therapy.[4][5]

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the Src homology 2 (SH2) domain of STAT3.[1] The SH2 domain is crucial for the activation of STAT3, as it mediates the dimerization of STAT3 monomers upon their phosphorylation by upstream kinases, such as Janus kinases (JAKs). By binding to the SH2 domain, this compound prevents the binding of phosphotyrosine residues, thereby inhibiting STAT3 phosphorylation at the critical tyrosine 705 (Tyr705) residue.[1] This inhibition of phosphorylation prevents STAT3 dimerization, its subsequent translocation to the nucleus, and the transcription of its target genes.[4][5]

Quantitative Data

The following tables summarize the key quantitative data demonstrating the binding affinity and cellular activity of this compound.

| Parameter | Value | Method | Cell Line/System | Reference |

| Binding Affinity | ||||

| Dissociation Constant (Kd) | 4.7 ± 0.4 nM | Microscale Thermophoresis (MST) | Cell-free | [3][4] |

| Inhibitory Constant (Ki) | 12.4 nM | Calculated from SPR IC50 | Cell-free | [4] |

| Functional Activity | ||||

| IC50 (STAT3-pY Peptide Binding) | 2.5 µM | Surface Plasmon Resonance (SPR) | Cell-free | [4] |

| IC50 (Constitutive pSTAT3) | 10.6 ± 0.7 µM | Luminex Assay | UM-SCC-17B (HNSCC) | [1] |

| IC50 (G-CSF-induced pSTAT3) | 3.3 - 10.5 µM | Phosphoflow | Not Specified | [1] |

| IC50 (Anchorage-Dependent Growth) | 3.2 µM | MTT Assay | UM-SCC-17B (HNSCC) | [1] |

| IC50 (Anchorage-Independent Growth) | 0.7 - 14.8 µM | Not Specified | HNSCC Cell Lines | [1] |

| EC50 (Apoptosis Induction) | 6 µM to >50 µM | Annexin V Staining | AML Cell Lines | [3] |

Signaling Pathways and Experimental Workflows

STAT3 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical STAT3 signaling pathway and the point of intervention by this compound.

Caption: this compound inhibits STAT3 signaling by preventing the dimerization of phosphorylated STAT3 monomers.

Experimental Workflow for this compound Target Validation

This diagram outlines the typical experimental workflow used to validate STAT3 as the cellular target of this compound.

Caption: A multi-faceted approach is used to validate the cellular target of this compound.

Experimental Protocols

Microscale Thermophoresis (MST)

Objective: To determine the binding affinity of this compound to STAT3.

Materials:

-

Recombinant human STAT3 protein (amino acids 127-722)

-

Fluorescent labeling kit (e.g., Monolith NT.115 Protein Labeling Kit)

-

This compound

-

MST buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20)

-

MST instrument (e.g., Monolith NT.115)

-

MST capillaries

Procedure:

-

Label the STAT3 protein with a fluorescent dye according to the manufacturer's protocol.

-

Prepare a series of dilutions of this compound in MST buffer. The final concentrations should span a range appropriate for the expected Kd (e.g., 0.305 nM to 10,000 nM).

-

Mix the fluorescently labeled STAT3 (at a constant concentration, e.g., 80 nM) with each dilution of this compound.

-

Incubate the mixtures at room temperature for a sufficient time to reach binding equilibrium.

-

Load the samples into MST capillaries.

-

Measure the thermophoresis of the samples using the MST instrument.

-

Analyze the data by plotting the change in normalized fluorescence against the logarithm of the this compound concentration and fit the data to a binding curve to determine the Kd.

Surface Plasmon Resonance (SPR)

Objective: To measure the inhibition of STAT3 binding to a phosphotyrosine (pY) peptide by this compound.

Materials:

-

SPR instrument (e.g., Biacore 3000)

-

Sensor chip (e.g., CM5)

-

Biotinylated phosphododecapeptide ligand (e.g., derived from EGFR sequence surrounding Y1068) and a non-phosphorylated control peptide.

-

Streptavidin for immobilization

-

Recombinant human STAT3 protein

-

This compound

-

Running buffer (e.g., 20 mM Tris, pH 8.0)

Procedure:

-

Immobilize streptavidin on the sensor chip surface.

-

Capture the biotinylated pY-peptide and the control peptide on separate flow cells.

-

Prepare a solution of STAT3 (e.g., 200 nM) in running buffer.

-

Prepare a series of dilutions of this compound (e.g., 0.1 µM to 1000 µM).

-

Pre-incubate the STAT3 solution with each dilution of this compound.

-

Inject the STAT3/C188-9 mixtures over the peptide-coated sensor chip flow cells.

-

Measure the binding response in resonance units (RU).

-

Calculate the percentage of inhibition of STAT3 binding to the pY-peptide for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50.

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

HNSCC cell line (e.g., UM-SCC-17B)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Seed the HNSCC cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 30 µM) in complete medium. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm or 590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the this compound concentration to determine the IC50.[1]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

-

Cancer cell line (e.g., AML cell lines)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Treat the cancer cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.[6]

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

-

Calculate the EC50 for apoptosis induction.

In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.

Materials:

-

Immunodeficient mice (e.g., athymic nude mice)

-

HNSCC cell line (e.g., UM-SCC-17B)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Calipers for tumor measurement

Procedure:

-

Inject HNSCC cells (e.g., 1.5 x 106 cells) into the tongues of the mice to establish orthotopic tumors.[1]

-

Once tumors are established (e.g., average volume of 15-20 mm3), randomize the mice into treatment and control groups.[1]

-

Administer this compound (e.g., 100 mg/kg) or vehicle control intraperitoneally five times a week.[1]

-

Measure tumor volumes twice weekly using calipers (Volume = (length x width2)/2).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., RNA sequencing to assess the modulation of STAT3 target genes).

Conclusion

The collective evidence from biochemical, cellular, and in vivo studies unequivocally identifies STAT3 as the primary cellular target of this compound. By binding to the SH2 domain of STAT3, this compound effectively inhibits its phosphorylation, dimerization, and downstream signaling, leading to decreased proliferation and increased apoptosis in cancer cells. The robust preclinical data for this compound underscores its potential as a promising therapeutic agent for cancers driven by aberrant STAT3 activity. The detailed protocols provided in this guide are intended to support further research and development of this and other STAT3-targeting compounds.

References

- 1. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel orthotopic mouse model of head and neck cancer and lymph node metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

C188-9: A Technical Guide to Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

C188-9, also known as TTI-101, is a potent, orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] STAT3 is a transcription factor that plays a critical role in a wide array of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[2][3] In numerous pathological conditions, particularly in oncology, the STAT3 signaling pathway is constitutively activated, leading to uncontrolled cell growth, resistance to apoptosis, and metastasis.[2] this compound exerts its inhibitory effects by binding with high affinity to the SH2 domain of STAT3, a crucial step for its activation via phosphorylation.[1][2] This technical guide provides an in-depth overview of the downstream signaling effects of this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for research and drug development applications.

Mechanism of Action

This compound functions as a direct inhibitor of STAT3. Upon entering the cell, it specifically targets and binds to the phosphotyrosyl peptide binding site within the Src homology 2 (SH2) domain of the STAT3 protein.[1][2] This binding event physically obstructs the recruitment of STAT3 to activated cytokine and growth factor receptor complexes, thereby preventing its phosphorylation at the critical tyrosine 705 (Tyr705) residue by upstream kinases such as Janus kinases (JAKs).[1][2]

The inhibition of Tyr705 phosphorylation is the pivotal step in this compound's mechanism. Phosphorylation at this site is a prerequisite for the formation of STAT3 homodimers, which are the active form of the transcription factor.[2] Without this phosphorylation, STAT3 remains in its inactive, monomeric state in the cytoplasm. Consequently, the downstream cascade of events is halted:

-

Blocked Nuclear Translocation: Inactive, monomeric STAT3 cannot translocate from the cytoplasm to the nucleus.[1]

-

Inhibited DNA Binding: As a result, STAT3 is unable to bind to the specific DNA response elements within the promoters of its target genes.[1]

-

Altered Gene Expression: The transcription of a multitude of STAT3-regulated genes is suppressed. This leads to the observed anti-proliferative, pro-apoptotic, and anti-metastatic effects of this compound.[1][4]

Notably, this compound has also been shown to impact STAT1-regulated genes, suggesting a broader effect on the STAT family of transcription factors.[5]

Quantitative Data Summary

The efficacy of this compound has been quantified across various experimental models. The following tables summarize key performance metrics, providing a comparative view of its activity.

Table 1: Binding Affinity and STAT3 Phosphorylation Inhibition

| Parameter | Value | Assay Method | Cell Line/System | Reference |

| Binding Affinity (Kd) | 4.7 ± 0.4 nM | Microscale Thermophoresis (MST) | Recombinant STAT3 | [6] |

| Binding Affinity (Ki) | 12.4 nM | Surface Plasmon Resonance (SPR) | Recombinant STAT3 | |

| IC50 (p-STAT3 Inhibition) | 3.7 µM | Luminex | Kasumi-1 (G-CSF stimulated) | |

| IC50 (p-STAT3 Inhibition) | 4-7 µM | Not Specified | AML Cell Lines | [7][8] |

| IC50 (p-STAT3 Inhibition) | 8-18 µM | Not Specified | Primary AML Samples | [7][9] |

| IC50 (p-STAT3 Inhibition) | 10.6 ± 0.7 µM | Luminex | UM-SCC-17B | [5] |

| IC50 (p-STAT3 Inhibition) | 21.5 ± 7.1 µM | Luminex | SCC-61 | [5] |

| IC50 (p-STAT3 Inhibition) | 22.8 ± 6.3 µM | Luminex | SCC-35 | [5] |

Table 2: In Vitro Cellular Effects (Growth Inhibition and Apoptosis)

| Cell Line | Assay Type | Endpoint | IC50 / EC50 Value | Reference |

| UM-SCC-17B | Anchorage-Dependent Growth | Cell Viability | 3.2 ± 0.6 µM | [5] |

| UM-SCC-17B | Anchorage-Independent Growth | Colony Formation | 0.7 ± 0.6 µM | [5] |

| SCC-61 | Anchorage-Independent Growth | Colony Formation | 14.8 ± 2.9 µM | [5] |

| HN30 | Anchorage-Independent Growth | Colony Formation | 4.4 ± 0.1 µM | [5] |

| HepG2 | Cell Viability | Cell Viability | 10.19 µM | [9] |

| Huh7 | Cell Viability | Cell Viability | 11.27 µM | [6][9] |

| PLC/PRF/5 | Cell Viability | Cell Viability | 11.83 µM | [9] |

| AML Cell Lines | Apoptosis Assay (Annexin V) | Apoptosis Induction | 6 µM to >50 µM | [7][8] |

Table 3: In Vivo Efficacy and Downstream Effects

| Animal Model | Treatment | Effect | Quantitative Result | Reference |

| UM-SCC-17B Xenograft | This compound (100 mg/kg) | p-STAT3 Reduction in Tumor | 57% decrease | [5] |

| A549 Xenograft | This compound | Tumor Weight Reduction | ~50% decrease | [1] |

| A549 Xenograft | This compound | p-STAT3 Reduction in Tumor | ~65% decrease | [1] |

| A549 Xenograft | This compound | STAT3 Target Gene mRNA Reduction | ~35% decrease | [1] |

| Lewis Lung Carcinoma | This compound (12.5 mg/kg) | Muscle Fiber Size | Increase | [9] |

| Burn Injury Model | This compound (50 mg/kg) | Muscle Atrophy | Reversal of atrophy | [10] |

Table 4: Effects on Gene Expression

| Study System | Key Findings | Details | Reference |

| UM-SCC-17B Xenografts | This compound alters a significant number of oncogenesis-related genes. | 384 total genes affected (95 down-regulated, 289 up-regulated). | [5][7] |

| UM-SCC-17B Xenografts | This compound down-regulates a majority of genes known to be up-regulated by STAT3. | Of 38 genes known to be positively regulated by STAT3, 24 (63%) were down-regulated. | [5][7] |

| UM-SCC-17B Xenografts | This compound also affects STAT1-regulated genes. | 40 of 48 (83.3%) of genes down-regulated by this compound are known to be positively regulated by STAT1. | [5][8] |

| Breast Cancer Cells (PSPCs) | This compound down-regulates the STAT3 target gene c-Myc. | Consistent with inhibition of the STAT3 signaling pathway. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound. These are generalized protocols based on standard laboratory practices and should be optimized for specific cell lines and experimental conditions.

Western Blot for Phosphorylated and Total STAT3

This protocol is for detecting the phosphorylation status of STAT3 at Tyr705, a direct indicator of this compound's inhibitory activity.

a. Materials and Reagents:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay reagent (e.g., BCA or Bradford).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Mouse anti-total STAT3.

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system (e.g., chemiluminescence detector).

b. Protocol:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere. Treat with desired concentrations of this compound or vehicle control for the specified time.

-

If applicable, stimulate cells with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation.

-

Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C, diluted in blocking buffer.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using an imaging system.

-

-

Stripping and Re-probing (Optional but Recommended):

-

Strip the membrane using a mild stripping buffer.

-

Re-block the membrane and probe for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.

-

-

Quantification:

-

Densitometrically quantify the band intensities. Normalize the p-STAT3 signal to the total STAT3 signal to determine the specific inhibition of phosphorylation.

-

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

a. Materials and Reagents:

-

HEK293 or other suitable cells.

-

STAT3-responsive firefly luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization).

-

Transfection reagent (e.g., Lipofectamine).

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

b. Protocol:

-

Cell Seeding and Transfection:

-

Seed cells in a 24- or 96-well plate.

-

Co-transfect the cells with the STAT3 firefly luciferase reporter and the Renilla luciferase control vector using a suitable transfection reagent.

-

-

Treatment and Stimulation:

-

After 24 hours, treat the cells with various concentrations of this compound.

-

Subsequently, stimulate the cells with a known STAT3 activator (e.g., IL-6) for an appropriate duration (e.g., 6-18 hours).

-

-

Cell Lysis and Luciferase Measurement:

-

Wash the cells with PBS and lyse them using the passive lysis buffer provided in the kit.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer.

-

Measure the Renilla luciferase activity in the same lysate for normalization.

-

-

Data Analysis:

-

Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal for each well.

-

Normalize the data to the stimulated control to determine the percent inhibition of STAT3 transcriptional activity by this compound.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on cell proliferation and viability.

a. Materials and Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

b. Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the data and determine the IC50 value using non-linear regression analysis.

-

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in an animal model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

a. Materials and Reagents:

-

Immunocompromised mice (e.g., athymic nude or NOD-SCID).

-

Cancer cell line for implantation (e.g., UM-SCC-17B).

-

Matrigel (optional, to enhance tumor formation).

-

This compound formulation for in vivo administration (e.g., in DMSO and/or other vehicles).

-

Calipers for tumor measurement.

b. Protocol:

-

Cell Preparation and Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS or culture medium, potentially mixed with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Group Randomization:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = (width² × length)/2).

-

Randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection, oral gavage) at the specified dose and schedule.

-

-

Monitoring:

-

Measure tumor volumes and body weights regularly (e.g., twice a week).

-

Monitor the overall health of the animals.

-

-

Study Endpoint and Tissue Collection:

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

-

Excise the tumors, measure their final weight, and process them for further analysis (e.g., Western blot, immunohistochemistry, RNA extraction).

-

Conclusion

This compound is a well-characterized inhibitor of STAT3 signaling with demonstrated efficacy in a variety of preclinical models. Its mechanism of action, centered on the inhibition of STAT3 phosphorylation, leads to significant downstream effects, including the suppression of oncogenic gene expression, induction of apoptosis, and inhibition of tumor growth. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other STAT3-targeting agents.

References

- 1. broadpharm.com [broadpharm.com]

- 2. rna-seqblog.com [rna-seqblog.com]

- 3. benchchem.com [benchchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]

- 9. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Soft–Agar colony Formation Assay [bio-protocol.org]

TTI-101: A Comprehensive Technical Guide on its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTI-101 is a first-in-class, orally bioavailable, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that plays a critical role in tumorigenesis, immune suppression, and fibrosis. Aberrant STAT3 activation is prevalent in a multitude of cancers and is often associated with poor prognosis. TTI-101 represents a promising therapeutic agent by directly targeting the STAT3 signaling pathway. This technical guide provides an in-depth overview of the biological activity of TTI-101, including its mechanism of action, preclinical efficacy, and clinical trial findings. Detailed experimental protocols for key assays and visualizations of the STAT3 signaling pathway are also presented to facilitate further research and development.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein that mediates cellular responses to a variety of cytokines and growth factors.[1] In normal physiological processes, STAT3 activation is transient and tightly regulated. However, in numerous pathological conditions, including a wide range of cancers, STAT3 is constitutively activated, leading to the transcription of genes involved in cell proliferation, survival, angiogenesis, and immune evasion.[1] The central role of STAT3 in cancer biology has made it an attractive target for therapeutic intervention.

TTI-101 (formerly known as C188-9) is a novel, orally administered small molecule designed to selectively inhibit STAT3.[2] Preclinical and clinical studies have demonstrated its potential as a potent anti-cancer agent with a favorable safety profile. This document serves as a comprehensive resource for researchers and drug development professionals, detailing the biological activity of TTI-101 and providing the necessary technical information for its evaluation.

Mechanism of Action

TTI-101 functions as a competitive inhibitor of STAT3.[3][4] Its primary mechanism of action involves binding to the SH2 (Src Homology 2) domain of the STAT3 protein.[3][4] This binding event physically obstructs the recruitment of STAT3 to activated cytokine and growth factor receptor complexes, thereby preventing the phosphorylation of STAT3 at the critical tyrosine 705 residue (pY705).[2]

The inhibition of STAT3 phosphorylation prevents its subsequent homodimerization and translocation from the cytoplasm to the nucleus.[2] As a result, STAT3 is unable to bind to the DNA of target genes, leading to the downregulation of their transcription. Key downstream targets of STAT3 involved in tumorigenesis include genes regulating cell cycle progression (e.g., c-Myc and Cyclin D1), apoptosis (e.g., Bcl-2 and Bcl-xL), and angiogenesis (e.g., VEGF).[1]

Caption: Mechanism of action of TTI-101.

Preclinical Biological Activity

In Vitro Efficacy

TTI-101 has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines.

Table 1: In Vitro Activity of TTI-101 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| HeLa | Cervical Cancer | MTT Assay | IC50 (24h) | 32.4 µM | [5] |

| HeLa | Cervical Cancer | MTT Assay | IC50 (48h) | 18.7 µM | [5] |

| AML cell lines | Acute Myeloid Leukemia | Not specified | IC50 | 4-7 µM | [5] |

| Primary AML samples | Acute Myeloid Leukemia | Not specified | IC50 | 8-18 µM | [5] |

In Vivo Efficacy

Preclinical studies in animal models have shown significant anti-tumor activity of TTI-101.

Table 2: In Vivo Activity of TTI-101 in Xenograft Models

| Cancer Type | Animal Model | TTI-101 Dose & Administration | Outcome | Reference |

| Cervical Cancer (HeLa) | Xenograft mice | 100 mg/kg | Significant inhibition of tumor growth | [5] |

| Chronic Kidney Disease | Rat model | 100 mg/kg/day (oral gavage) for 7 days | Suppressed activated STAT3 and improved muscle grip strength | [6] |

| Neuropathic Pain | Mouse model | 50 mg/kg (oral gavage) every other day | Reversed mechanical allodynia | [3][4] |

Notably, in a mouse model of neuropathic pain, TTI-101 administered at 50 mg/kg via oral gavage in a vehicle of 60% Labrasol and 40% PEG-400, reversed mechanical allodynia.[3][4]

Clinical Trial Data

A first-in-human, Phase I clinical trial (NCT03195699) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of TTI-101 in patients with advanced solid tumors.[2][7][8][9]

Study Design

Patients received TTI-101 orally twice daily in 28-day cycles at escalating dose levels: 3.2 mg/kg/day (DL1), 6.4 mg/kg/day (DL2), 12.8 mg/kg/day (DL3), and 25.6 mg/kg/day (DL4).[8] The recommended Phase II dose (RP2D) was determined to be 12.8 mg/kg/day.[7][8]

Pharmacokinetics

TTI-101 demonstrated linear pharmacokinetics from DL1 to DL3, with plasma concentrations plateauing at DL3.[7][8]

Safety and Tolerability

TTI-101 was well-tolerated with no dose-limiting toxicities or fatal treatment-related adverse events observed.[7][8] The most common treatment-related adverse event was diarrhea (mostly grade 1/2).[7][8]

Efficacy

Of the 41 evaluable patients, 5 (12%) had confirmed partial responses (cPR) and 17 (41%) had stable disease.[7][8] Notably, in patients with hepatocellular carcinoma (HCC), 3 out of 17 (18%) achieved a cPR.[7][8]

Table 3: Summary of Phase I Clinical Trial Efficacy (NCT03195699)

| Parameter | All Evaluable Patients (n=41) | Hepatocellular Carcinoma Patients (n=17) |

| Confirmed Partial Response (cPR) | 12% | 18% |

| Stable Disease (SD) | 41% | - |

| Median Time to Treatment Failure (cPR in HCC) | - | 10.6 months |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the IC50 of TTI-101 in adherent cancer cells.

Materials:

-

TTI-101 compound

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of TTI-101 in complete medium.

-

Remove the medium from the wells and add 100 µL of the TTI-101 dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate the plate at room temperature in the dark for 2 hours on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Western Blot for p-STAT3 and STAT3

This protocol is for detecting the phosphorylation status of STAT3 in response to TTI-101 treatment.

Materials:

-

TTI-101 treated and untreated cell lysates

-

Protein lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145, 1:1000 dilution)[10]

-

Mouse or Rabbit anti-STAT3 (e.g., Cell Signaling Technology #9139, 1:1000 dilution)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse cells and determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with the total STAT3 antibody and a loading control antibody.

In Vivo Tumor Xenograft Study

This is a general protocol for evaluating the anti-tumor efficacy of TTI-101 in a subcutaneous xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

TTI-101

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Inject cancer cells (e.g., 1-5 x 10^6 cells in PBS or with Matrigel) subcutaneously into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer TTI-101 (e.g., 50-100 mg/kg) or vehicle to the respective groups via the desired route (e.g., oral gavage) and schedule (e.g., daily or every other day).[3][4][6]

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).

Signaling Pathway Visualizations

Caption: The canonical STAT3 signaling pathway.

Caption: Experimental workflow for evaluating TTI-101.

Conclusion

TTI-101 is a promising, first-in-class STAT3 inhibitor with a well-defined mechanism of action and demonstrated anti-tumor activity in both preclinical and early clinical settings. Its oral bioavailability and favorable safety profile make it an attractive candidate for further development in a variety of cancers and other diseases characterized by aberrant STAT3 signaling. The detailed information provided in this technical guide is intended to support and facilitate ongoing and future research into the therapeutic potential of TTI-101.

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. TTI-101: A competitive inhibitor of STAT3 that spares oxidative phosphorylation and reverses mechanical allodynia in mouse models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tvarditherapeutics.com [tvarditherapeutics.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacokinetics and pharmacodynamics of TTI-101, a STAT3 inhibitor that blocks muscle proteolysis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I Trial of TTI-101, a First-in-Class Oral Inhibitor of STAT3, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase I Trial of TTI-101, a First-in-Class Oral Inhibitor of STAT3, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase 1 trial evaluating TTI-101, a first-in-class, orally bioavailable, small molecule, inhibitor of STAT3, in patients with advanced solid tumors. - ASCO [asco.org]

- 10. Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]

C188-9: A Technical Guide to its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that is frequently overactive in a wide range of human cancers. Its activation promotes tumor cell proliferation, survival, and metastasis while suppressing anti-tumor immunity. Consequently, inhibiting the STAT3 signaling pathway has emerged as a promising strategy for cancer therapy. C188-9 is a potent and specific small-molecule inhibitor of STAT3 that has demonstrated significant anti-tumor activity by inducing apoptosis in various cancer models. This technical guide provides an in-depth overview of the mechanism of action of this compound in inducing apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction

This compound is an orally bioavailable, binaphthol-sulfonamide-based compound that acts as a specific inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] STAT3 is a transcription factor that, upon activation by phosphorylation, translocates to the nucleus and regulates the expression of genes involved in cell proliferation, survival, and angiogenesis.[1] In many cancers, STAT3 is constitutively activated, leading to uncontrolled cell growth and resistance to apoptosis.[1] this compound exerts its anti-neoplastic activity by directly targeting STAT3, thereby inhibiting its function and inducing programmed cell death, or apoptosis, in cancer cells.[2][3] This guide will delve into the molecular mechanisms by which this compound induces apoptosis, providing a valuable resource for researchers and drug development professionals in the field of oncology.

Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

This compound functions by specifically targeting the Src Homology 2 (SH2) domain of the STAT3 protein.[3][4] The SH2 domain is crucial for the dimerization and subsequent activation of STAT3. This compound binds to the phosphotyrosyl peptide binding site within the SH2 domain, preventing the phosphorylation of STAT3 at the Tyr705 residue.[2] This inhibition of phosphorylation blocks the dimerization and nuclear translocation of STAT3, ultimately leading to the downregulation of its target genes, many of which are key players in cell survival and proliferation.[1]

Figure 1: Mechanism of STAT3 Inhibition by this compound.

This compound and the Induction of Apoptosis

The primary anti-cancer effect of this compound is the induction of apoptosis. By inhibiting the STAT3 pathway, this compound disrupts the balance between pro-apoptotic and anti-apoptotic proteins, tipping the scales towards cell death. This is primarily achieved through the intrinsic, or mitochondrial, pathway of apoptosis.

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of the mitochondrial apoptotic pathway.[5] STAT3 directly upregulates the expression of several anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, and Mcl-1.[6] By inhibiting STAT3, this compound leads to the downregulation of these survival proteins.[6] Concurrently, this compound has been shown to increase the expression of the pro-apoptotic protein Bax.[6][7] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP).[7]

Mitochondrial Pathway Activation and Caspase Cascade

The increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins at the mitochondrial membrane results in the formation of pores, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[8] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9.[9][10] Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.[9] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9] this compound treatment has been shown to lead to the cleavage and activation of caspases-3, -7, -8, and -9 in various cancer cell lines.[11][12]

Figure 2: this compound Induced Apoptosis via the Mitochondrial Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting STAT3 and inducing apoptosis in various cancer cell lines.

Table 1: this compound Binding Affinity and STAT3 Inhibition

| Parameter | Value | Cell Line/System | Reference |

| Ki (STAT3 SH2 domain) | 136 nM | Cell-free | [4] |

| IC50 (G-CSF-induced STAT3 activation) | 8-18 µM | Patient-derived AML cells | [4] |

Table 2: this compound Induced Apoptosis and Reduced Cell Viability

| Parameter | Value | Cell Line | Reference |

| EC50 (Apoptosis Induction) | 6-50 µM | Patient-derived AML cells | [4] |

| IC50 (Cell Viability) | 10.19 µM | HepG2 (Hepatoma) | [4] |

| IC50 (Cell Viability) | 11.27 µM | Huh7 (Hepatoma) | [4] |

| IC50 (Cell Viability) | 11.83 µM | PLC/PRF/5 (Hepatoma) | [4] |

Table 3: this compound Effect on Apoptotic Protein Expression

| Parameter | Fold Change | Cell Line | Treatment | Reference |

| Bax/Bcl2 Ratio | 1.5x | Patient-specific primary breast cancer cells | 0.5µM this compound | [7] |

| Bax/Bcl2 Ratio | 3.0x | Patient-specific primary breast cancer cells | 1µM this compound | [7] |

| Bax/Bcl2 Ratio | 3.8x | Patient-specific primary breast cancer cells | This compound + Paclitaxel | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic cells after this compound treatment using flow cytometry.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting

This protocol is for analyzing the expression levels of key apoptotic proteins.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature the protein lysates and load equal amounts of protein onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Bcl-2, Bax, cleaved Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the pro-apoptotic effects of this compound.

References

- 1. Facebook [cancer.gov]

- 2. This compound, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitor this compound Synergistically Enhances the Demethylated Activity of Low-Dose 5-Aza-2′-Deoxycytidine Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 10. The mitochondrial death pathway: a promising therapeutic target in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | this compound, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]

- 12. researchgate.net [researchgate.net]

The Pharmacodynamics of C188-9: A Deep Dive into a Potent STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule implicated in a myriad of cellular processes, including proliferation, survival, and differentiation.[1] Its constitutive activation is a hallmark of numerous pathologies, most notably cancer, where it drives tumor progression, metastasis, and immune evasion.[1][2] C188-9, also known as TTI-101, has emerged as a promising small-molecule inhibitor that directly targets STAT3, offering a potential therapeutic avenue for various diseases. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, detailing its mechanism of action, effects on cellular signaling, and preclinical efficacy.

Mechanism of Action: Direct Inhibition of STAT3

This compound functions as a direct inhibitor of STAT3 by binding with high affinity to the phosphotyrosine (pY) peptide binding site within the STAT3 Src homology 2 (SH2) domain.[3][4][5] This binding event is crucial as it prevents the recruitment of STAT3 to activated cytokine and growth factor receptor complexes, thereby inhibiting its phosphorylation at the critical tyrosine 705 (Tyr705) residue by Janus kinases (JAKs).[4][6] The inhibition of Tyr705 phosphorylation is the primary mechanism by which this compound inactivates STAT3.[7]

Upon phosphorylation, STAT3 monomers typically dimerize through reciprocal pY-SH2 domain interactions.[1] These dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, regulating their transcription.[1][4] By blocking the initial phosphorylation step, this compound effectively prevents STAT3 dimerization, nuclear translocation, and subsequent gene regulation.[4] It is important to note that this compound does not inhibit upstream kinases such as JAKs or Src.[3]

Below is a diagram illustrating the canonical STAT3 signaling pathway and the inhibitory action of this compound.

Quantitative Pharmacodynamic Parameters

The potency and efficacy of this compound have been quantified across various in vitro and in vivo models. The following tables summarize key quantitative data, providing a comparative overview of its activity.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 4.7 ± 0.4 nM | Recombinant STAT3 | [2][3][8] |

| Inhibitory Constant (Ki) | 136 nM | STAT3 SH2 Domain | [3][9] |

| IC50 (G-CSF-induced pSTAT3) | 3.7 µM | Luminex bead-based assay | [8] |

| IC50 (Constitutive pSTAT3) | 10.6 ± 0.7 µM | UM-SCC-17B (HNSCC) | [8] |

| IC50 (Anchorage-dependent growth) | 3.2 µM | UM-SCC-17B (HNSCC) | [8] |

| IC50 (STAT3 activation) | 4-7 µM | AML cell lines | [2] |

| IC50 (STAT3 activation) | 8-18 µM | Primary AML samples | [2][9] |

| IC50 (Cell Viability) | 11.27 µM | Huh7 (Hepatoma) | [10] |

| IC50 (Cell Viability) | 10.19 µM | PLC/PRF/5 (Hepatoma) | [10] |

| IC50 (Cell Viability) | 11.83 µM | HepG2 (Hepatoma) | [10] |

| EC50 (Apoptosis Induction) | 6 to >50 µM | AML cell lines and primary samples | [2][9] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Effect | Reference |

| Head and Neck Squamous Cell Carcinoma (HNSCC) Xenografts (mice) | 100 mg/kg/day, IP | Prevented tumor xenograft growth | [8] |

| Thermal Burn-Induced Skeletal Muscle Wasting (mice) | 50 mg/kg, IP | Reduced activation of STAT3 and ubiquitin-proteasome pathways, reversed muscle atrophy | [11][12] |

| Non-Small Cell Lung Cancer (NSCLC) Xenografts (mice) | 30 µM (in vitro) | Reduced levels of STAT3 downstream targets (Bcl-2, Bcl-xL, Survivin, Cyclin D1) | [13] |

| Hepatocellular Carcinoma (mice) | 100 mg/kg | Reduced development of hepatocellular carcinomas | [9] |

| Cancer Cachexia (mice) | 12.5 mg/kg | Increased muscle fiber size | [9] |

| Pancreatic Cancer Orthotopic Xenografts (mice) | 10 µM (in vitro with DAC) | Enhanced DAC-induced suppression of migration and invasion | [14] |

Downstream Effects of STAT3 Inhibition by this compound

By inhibiting STAT3, this compound modulates the expression of a wide array of genes involved in key oncogenic processes.[2][8] In head and neck squamous cell carcinoma (HNSCC) cells, this compound treatment altered the expression of numerous STAT3-regulated genes involved in oncogenesis and radioresistance.[8] Notably, this compound also affects genes regulated by STAT1, indicating some level of activity against this related transcription factor.[8] In non-small cell lung cancer (NSCLC) cells, this compound reduced the levels of key anti-apoptotic and cell cycle proteins, including Bcl-2, Bcl-xL, Survivin, and Cyclin D1.[13]

Furthermore, in a model of thermal burn-induced muscle wasting, this compound was shown to block the activation of the ubiquitin-proteasome proteolytic pathway, a critical driver of muscle atrophy.[5][11] This effect is mediated by the suppression of STAT3-dependent upregulation of ubiquitin ligases such as Atrogin-1/MAFbx and MuRF1.[5][11]

The logical flow of this compound's downstream effects is depicted in the following diagram.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's pharmacodynamics.

Microscale Thermophoresis (MST) for Binding Affinity

-

Objective: To determine the binding affinity (Kd) of this compound to STAT3.

-

Procedure:

-

A constant concentration of fluorescently labeled STAT3 (e.g., 80 nM of amino acid residues 127-722) is incubated with increasing concentrations of this compound (e.g., 0.305 to 10,000 nM).[8]

-

The samples are loaded into capillaries.

-

Fluorescence is measured continuously before and after the application of an infrared laser to induce a temperature gradient.

-

The change in fluorescence due to thermophoresis is plotted against the logarithm of the this compound concentration.

-

The Kd value is determined by fitting the data to a binding curve.[8]

-

In Vitro STAT3 Phosphorylation Inhibition Assay (Luminex)

-

Objective: To measure the IC50 of this compound for inhibiting cytokine-induced STAT3 phosphorylation.

-

Procedure:

-

Cells (e.g., HNSCC cell lines) are incubated with various doses of this compound (e.g., 0.1 to 30 µM) for a specified time (e.g., 24 hours).[8]

-

The cells are then stimulated with a cytokine known to activate STAT3 (e.g., Granulocyte-colony stimulating factor, G-CSF).[8]

-

Cell lysates are prepared and incubated with Luminex beads conjugated with antibodies specific for phosphorylated STAT3 (pSTAT3).

-

The amount of pSTAT3 is quantified using a Luminex instrument.

-

The percentage of inhibition is calculated relative to a vehicle-treated control, and the IC50 value is determined by plotting the inhibition curve.[8]

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Procedure:

-

Immunocompromised mice (e.g., athymic nude mice) are injected with human cancer cells (e.g., 1.5 × 106 UM-SCC-17B cells) to establish tumors.[8]

-

Once tumors reach a certain volume (e.g., 15-20 mm3), the mice are randomized into treatment and control groups.[8]

-

The treatment group receives this compound (e.g., 100 mg/kg) via a specified route (e.g., intraperitoneal injection) and schedule (e.g., five times a week). The control group receives a vehicle (e.g., DMSO).[8]

-

Tumor volumes are measured regularly (e.g., twice weekly).

-

At the end of the study, tumors may be excised for further analysis, such as measuring pSTAT3 levels and downstream target gene expression.[13]

-

The general workflow for in vivo xenograft studies is outlined below.

Pharmacokinetics and Safety

Preclinical studies have demonstrated that this compound possesses a favorable pharmacokinetic profile. It is well-tolerated in mice and exhibits good oral bioavailability.[8] Furthermore, this compound has been shown to concentrate in tumors, reaching levels nearly three-fold higher than in plasma.[8] In GLP-compliant safety studies, no significant clinical, laboratory, or pathological abnormalities were observed in rats or dogs.[8] These promising preclinical findings have paved the way for its evaluation in clinical trials for various cancers, including hepatocellular carcinoma and head and neck squamous cell carcinoma.[15]

Conclusion

This compound is a potent and specific small-molecule inhibitor of STAT3 with a well-defined mechanism of action. Its ability to directly bind to the STAT3 SH2 domain and prevent phosphorylation leads to the inhibition of downstream signaling pathways critical for tumor growth, survival, and metastasis, as well as for pathological processes like muscle wasting. The extensive preclinical data, including quantitative pharmacodynamic parameters and in vivo efficacy, underscore the therapeutic potential of this compound. Ongoing clinical trials will be crucial in translating these promising preclinical findings into effective treatments for patients with STAT3-driven diseases. This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further investigate the pharmacodynamics of this important STAT3 inhibitor.

References

- 1. tvarditherapeutics.com [tvarditherapeutics.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Facebook [cancer.gov]

- 5. This compound, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Frontiers | this compound, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]

- 12. This compound, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SMALL-MOLECULE TARGETING OF SIGNAL TRANSDUCER AND ACTIVATOR OF TRANSCRIPTION (STAT) 3 TO TREAT NON-SMALL CELL LUNG CANCER - PMC [pmc.ncbi.nlm.nih.gov]